2-(Dimethylamino)-6-methylbenzaldehyde

Description

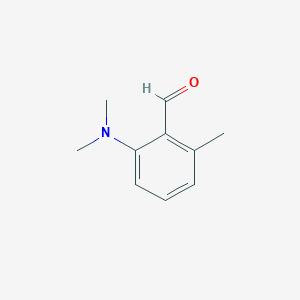

2-(Dimethylamino)-6-methylbenzaldehyde is a benzaldehyde derivative featuring a dimethylamino group at the 2-position and a methyl group at the 6-position of the aromatic ring.

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-(dimethylamino)-6-methylbenzaldehyde |

InChI |

InChI=1S/C10H13NO/c1-8-5-4-6-10(11(2)3)9(8)7-12/h4-7H,1-3H3 |

InChI Key |

AKHXGOYJLPIZPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)toluene with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong acid catalyst like phosphorus oxychloride (POCl3). The reaction proceeds via electrophilic aromatic substitution, where the formyl group is introduced at the position ortho to the dimethylamino group.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the product is achieved through techniques such as distillation or recrystallization to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: 2-(Dimethylamino)-6-methylbenzoic acid.

Reduction: 2-(Dimethylamino)-6-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(Dimethylamino)-6-methylbenzaldehyde is widely used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Condensation Reactions : It can react with amines to form imines or Schiff bases, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Aldol Reactions : The compound can undergo aldol condensation to form β-hydroxyaldehydes, which can be further transformed into more complex molecules.

Table 1: Synthesis Pathways

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Condensation | This compound + Amine → Imine | 61% |

| Aldol Reaction | This compound + Aldehyde → β-hydroxyaldehyde | Variable |

Medicinal Chemistry

This compound exhibits notable biological activities, making it a candidate for further investigation in medicinal chemistry. Some of its potential applications include:

- Antiparasitic Activity : Research indicates that derivatives of this compound may possess activity against Trypanosoma brucei, the causative agent of African sleeping sickness . Studies have shown that certain modifications can enhance its efficacy against this parasite.

- Anticancer Properties : Preliminary studies suggest that compounds related to this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antiparasitic Activity

In a recent study, derivatives of this compound were tested for their ability to inhibit T. brucei. The results indicated that specific modifications to the dimethylamino group significantly enhanced the antiparasitic activity. The lead compound demonstrated an EC50 value of less than 10 nM, indicating potent activity against the parasite .

Material Science

The unique properties of this compound also make it valuable in material science:

- Polymer Synthesis : It serves as a precursor for synthesizing various polymers used in biomedical applications, including drug delivery systems and tissue engineering scaffolds .

- Fluorescent Dyes : The compound can be utilized in the development of fluorescent dyes due to its ability to absorb and emit light at specific wavelengths.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-methylbenzaldehyde depends on its specific application. In chemical reactions, the dimethylamino group acts as an electron-donating group, enhancing the reactivity of the benzaldehyde moiety. This facilitates various electrophilic and nucleophilic reactions. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure of the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Analysis

The reactivity and applications of 2-(dimethylamino)-6-methylbenzaldehyde can be contextualized by comparing it to compounds with analogous functional groups:

Reactivity in Polymerization

- Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate, achieving a greater degree of conversion without requiring additives like diphenyliodonium hexafluorophosphate (DPI) . This suggests that ester groups paired with dimethylamino substituents may enhance electron donation, facilitating radical initiation.

- In contrast, 2-(dimethylamino)ethyl methacrylate relies on DPI to improve its conversion efficiency, highlighting the role of methacrylate’s steric bulk in slowing reactivity. For this compound, the aldehyde group may offer distinct pathways for covalent bonding or crosslinking, though experimental confirmation is lacking.

Electronic and Steric Effects

- The dimethylamino group in all compared compounds acts as an electron donor, stabilizing intermediates in polymerization or catalysis. However, its position relative to other substituents (e.g., methyl in this compound vs. ethoxybenzyl in 2-(4-ethoxybenzyl)-6-methylbenzaldehyde) significantly alters steric and electronic profiles. For instance, the ethoxybenzyl group in the latter compound directs CDC reactions toward specific regioselectivity, a property that may differ in the methyl-substituted analog .

- 2-(Dimethylamino)ethanethiol (), while structurally distinct, demonstrates how thiol groups paired with dimethylamino functionalities can enhance nucleophilicity—a property less relevant to aldehydes but illustrative of substituent-driven behavior.

Physical and Chemical Properties

- Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin physical properties (e.g., flexural strength), likely due to its planar aromatic structure and efficient radical generation .

- For this compound, solubility and stability may resemble aromatic aldehydes with moderate polarity, though the methyl group could reduce solubility in polar solvents compared to ethoxy-substituted analogs.

Biological Activity

2-(Dimethylamino)-6-methylbenzaldehyde, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its interactions with various biological macromolecules, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a dimethylamino group attached to a benzaldehyde moiety. This structure contributes to its unique biological activities, particularly in the context of enzyme inhibition and interaction with cellular targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, including cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer progression.

- Antimicrobial Properties : Studies have suggested that derivatives of benzaldehyde compounds can exhibit antibacterial activity against various strains of bacteria .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with cellular signaling pathways. For instance, its ability to inhibit CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits cyclin-dependent kinases | |

| Antimicrobial | Exhibits antibacterial activity against E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

Several studies have focused on the biological activity of this compound:

- Cancer Cell Line Studies : A study investigating the cytotoxic effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines found significant reductions in cell viability, indicating its potential as an anticancer agent. The growth inhibitory concentration (GI50) values were notably lower than those of standard chemotherapeutics .

- Antimicrobial Activity : Another research project explored the compound's antibacterial properties against various bacterial strains. The results indicated that certain derivatives showed effective inhibition of bacterial growth, suggesting a pathway for developing new antimicrobial agents .

- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds has highlighted the importance of bioavailability and metabolic stability in enhancing therapeutic efficacy. These studies provide a framework for optimizing formulations containing this compound for clinical use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.